Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate
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Overview
Description
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate is a complex organic compound with the molecular formula C15H20ClNO7 This compound is characterized by its pyridine ring substituted with various functional groups, including a chloro group, a dimethoxyethyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Dimethoxyethyl Group: This step involves the alkylation of the pyridine ring using a dimethoxyethyl halide in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid groups using ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Formation of new pyridine derivatives with different functional groups.
Oxidation: Conversion to pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Production of carboxylic acids and alcohols.
Scientific Research Applications
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate: Unique due to its specific functional groups and structure.
Diethyl 3-chloro-4-oxopyridine-2,5-dicarboxylate: Lacks the dimethoxyethyl group.
Diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2-carboxylate: Has only one ester group.
Properties
Molecular Formula |
C15H20ClNO7 |
---|---|
Molecular Weight |
361.77 g/mol |
IUPAC Name |
diethyl 3-chloro-1-(2,2-dimethoxyethyl)-4-oxopyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20ClNO7/c1-5-23-14(19)9-7-17(8-10(21-3)22-4)12(11(16)13(9)18)15(20)24-6-2/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
OXNYRQDSNFMTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C(C1=O)Cl)C(=O)OCC)CC(OC)OC |
Origin of Product |
United States |
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